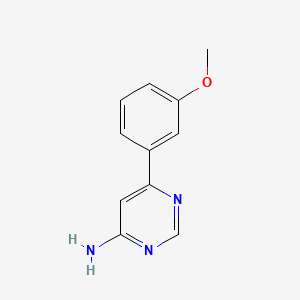

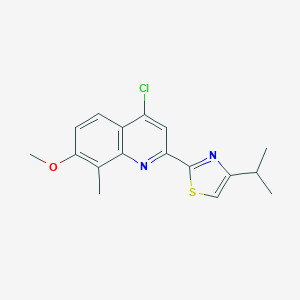

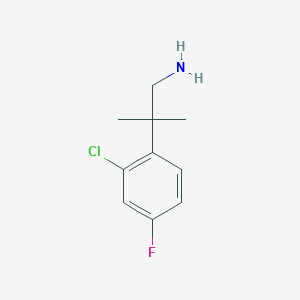

6-(3-Methoxyphenyl)pyrimidin-4-amine

Descripción general

Descripción

“6-(3-Methoxyphenyl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Aplicaciones Científicas De Investigación

NMR Data Analysis

Chemical shift assignment of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines, including fluorinated variants, was achieved using various NMR techniques. This research provides valuable data for structural analysis in chemistry and pharmaceuticals (Sørum, Simić, Sundby, & Hoff, 2010).

Synthesis of Novel Derivatives

A study detailed the synthesis of pyrimidine derivatives with various pharmacological and biological activities. This includes the transformation of chalcones into various pyrimidin-amine derivatives, highlighting the compound's potential in the development of new pharmaceuticals (Jadhav, Jadhav, Kale, & Sirsat, 2022).

Antifungal Properties

Research on 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amines and related compounds showed significant antifungal effects against certain fungi, suggesting potential applications in antifungal treatments (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Crystal Structure and DFT Studies

A detailed analysis of the crystal structure and DFT (Density Functional Theory) studies of a 6-(3-methoxyphenyl)pyrimidin-2-amine derivative provided insights into its molecular conformation, hydrogen bonding patterns, and potential pharmaceutical applications (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Corrosion Inhibition in Petroleum Industry

Pyrimidine derivatives, including those related to 6-(3-methoxyphenyl)pyrimidin-4-amine, have shown excellent corrosion inhibition properties for steel in the petroleum industry. This suggests their potential as effective corrosion inhibitors (Sarkar, Saraswat, Mitra, Obot, & Yadav, 2020).

Mecanismo De Acción

Target of Action

Similar compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms .

Biochemical Pathways

Related compounds have been shown to influence pathways related to inflammation and cellular signaling .

Result of Action

Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential to inhibit the growth and proliferation of disease-causing organisms .

Análisis Bioquímico

Biochemical Properties

6-(3-Methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as Aurora kinase A (AURKA) . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. For instance, the binding of this compound to AURKA inhibits its activity, thereby affecting cell cycle progression and mitosis .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce apoptosis in cancer cells by inhibiting AURKA, leading to cell cycle arrest at the G2/M phase and triggering caspase-mediated apoptotic pathways . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of AURKA is a key mechanism of action, as it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts the normal function of AURKA, leading to alterations in cell cycle regulation and promoting apoptotic cell death in cancer cells . Furthermore, this compound may also interact with other signaling molecules, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its temporal effects. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results. Over time, the effects of this compound on cellular function can vary, with prolonged exposure potentially leading to more pronounced apoptotic effects and alterations in gene expression . Long-term studies in vitro and in vivo have demonstrated that the compound’s activity can be sustained, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying dosages leading to different outcomes. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, such as AURKA . At higher doses, this compound can induce toxic effects, including adverse impacts on normal cellular function and potential organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, further contributing to its biochemical effects .

Propiedades

IUPAC Name |

6-(3-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUABPDBZFQJDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)

![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)

![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)

![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)

![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)